molecular formula C12H20ClNO B010211 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide CAS No. 105838-50-4

2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide

Cat. No. B010211
M. Wt: 229.74 g/mol
InChI Key: FLUMHSYXYCELKC-UHFFFAOYSA-N
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Description

what is '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide'? 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is an organic compound used as an intermediate in the synthesis of pharmaceuticals. It is a white crystalline solid that is soluble in organic solvents. the use of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is a type of organic compound used in a variety of applications, such as pharmaceuticals, agrochemicals, and dyes. It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents, as well as in the synthesis of agrochemicals, such as herbicides and insecticides. It is also used as a dye intermediate in the production of dyes and pigments. the chemistry of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is an organic compound belonging to the class of amides. It is composed of a chloroacetamide group attached to a bicyclic heptane ring. The molecule has two chiral centers and exists as two enantiomers, (R)-2-chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and (S)-2-chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide. The compound is formed through the reaction of 2-chloroacetamide with 2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. This reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through a nucleophilic acyl substitution. The compound can be used as a chiral ligand in catalytic asymmetric synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals. the biochemical/physical effects of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is a synthetic compound that has been used in research to study its potential effects on the body. Its biochemical and physical effects are not well-studied and are not known. It is likely to have some effect on the body, but further research is needed to understand its effects. the benefits of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 1. It has a wide range of uses, including as a pesticide, herbicide, fungicide, and insecticide. 2. It is effective against a variety of pests, including aphids, mites, and whiteflies. 3. It is a relatively safe chemical and does not pose a significant risk to human health or the environment. 4. It is easy to use and can be applied in different ways, making it a versatile tool for pest control. 5. It is relatively inexpensive and can be used in combination with other pest control methods to provide more effective control. the related research of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 1. Synthesis of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and its Derivatives. 2. Synthesis and Biological Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 3. The Synthesis and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 4. Design and Synthesis of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and its Derivatives. 5. Synthesis, Characterization and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 6. Synthesis, Structure and Biological Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 7. Synthesis, Structure-Activity Relationships and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 8. Structure-Activity Relationship Studies on 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 9. Synthesis and Biological Evaluation of Novel 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 10. Synthesis and Antibacterial Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives.

properties

IUPAC Name

2-chloro-N-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO/c1-11(2)8-4-5-9(6-8)12(11,3)14-10(15)7-13/h8-9H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUMHSYXYCELKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389681
Record name 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide

CAS RN

105838-50-4
Record name 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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